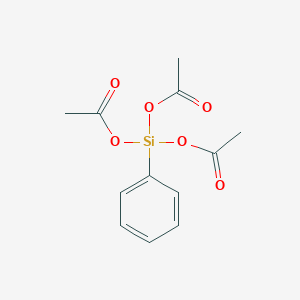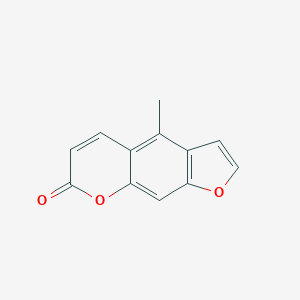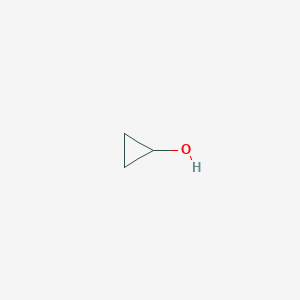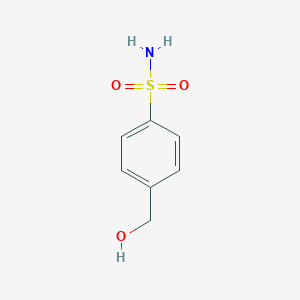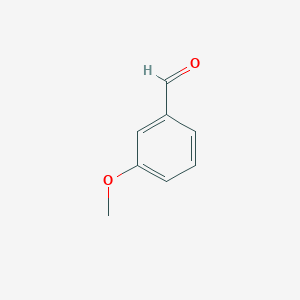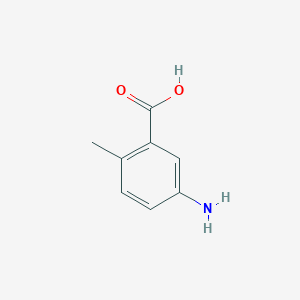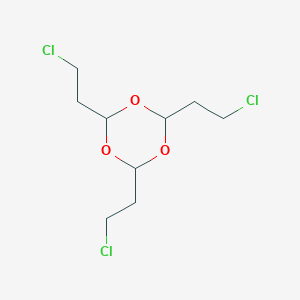
2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane, commonly known as TCT, is a cyclic trioxide compound that has been widely studied for its potential as an antitumor agent. TCT has a unique structure that allows it to selectively target cancer cells and induce apoptosis, or programmed cell death. In
Wirkmechanismus
The mechanism of action of TCT is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of caspases, which are enzymes that play a key role in apoptosis. TCT has also been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.
Biochemische Und Physiologische Effekte
TCT has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of the cell cycle. TCT has also been shown to induce oxidative stress and DNA damage, which may contribute to its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TCT as an experimental tool is its selectivity for cancer cells, which allows for more targeted and specific experiments. However, TCT can be difficult to synthesize and purify, which can limit its availability for research. Additionally, TCT has been shown to have some toxicity to normal cells at high concentrations, which can complicate experiments.
Zukünftige Richtungen
Future research on TCT could focus on improving the synthesis and purification methods to increase its availability for research. Additionally, further studies are needed to fully understand the mechanism of action of TCT and its potential as a cancer therapy. Other potential areas of research could include the development of TCT analogs with improved efficacy and selectivity, as well as the investigation of TCT as a potential treatment for other diseases, such as viral infections and autoimmune disorders.
In conclusion, 2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane is a promising compound with potential as an antitumor agent. Its unique structure and selective targeting of cancer cells make it an attractive experimental tool for cancer research. Further studies are needed to fully understand its mechanism of action and potential as a cancer therapy, as well as to explore other potential applications for this compound.
Synthesemethoden
The synthesis of TCT involves the reaction of trichloroacetaldehyde with hydrogen peroxide in the presence of a catalyst, such as sulfuric acid or phosphoric acid. The resulting product is then treated with thionyl chloride to form TCT. The yield of TCT can be improved by using a higher concentration of hydrogen peroxide and a lower reaction temperature.
Wissenschaftliche Forschungsanwendungen
TCT has been extensively studied for its potential as an antitumor agent. In vitro studies have shown that TCT can induce apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. TCT has also been shown to inhibit tumor growth in animal models of breast cancer, lung cancer, and leukemia.
Eigenschaften
CAS-Nummer |
15678-07-6 |
|---|---|
Produktname |
2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane |
Molekularformel |
C9H15Cl3O3 |
Molekulargewicht |
277.6 g/mol |
IUPAC-Name |
2,4,6-tris(2-chloroethyl)-1,3,5-trioxane |
InChI |
InChI=1S/C9H15Cl3O3/c10-4-1-7-13-8(2-5-11)15-9(14-7)3-6-12/h7-9H,1-6H2 |
InChI-Schlüssel |
UKIMZHHRUPEHRT-UHFFFAOYSA-N |
SMILES |
C(CCl)C1OC(OC(O1)CCCl)CCCl |
Kanonische SMILES |
C(CCl)C1OC(OC(O1)CCCl)CCCl |
Andere CAS-Nummern |
15678-07-6 |
Synonyme |
2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



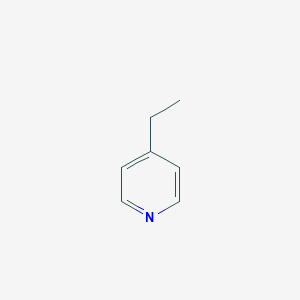
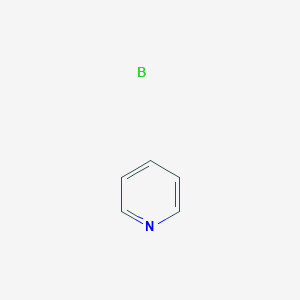
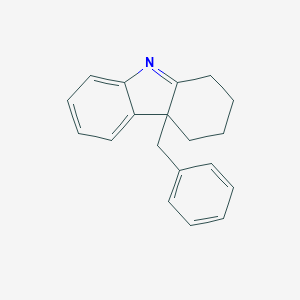
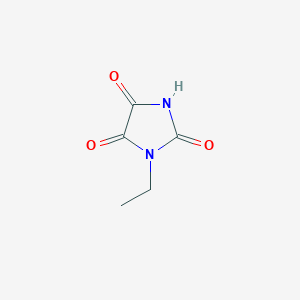
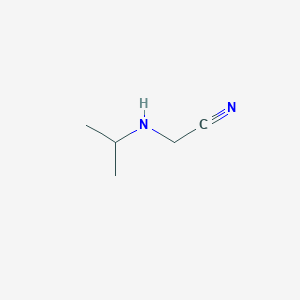
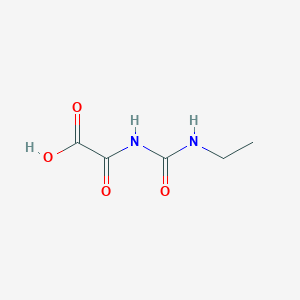
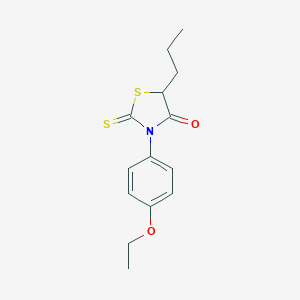
![Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-](/img/structure/B106821.png)
